Theophylline EP impurity C

Organic Synthesis Heterocyclic Chemistry Nucleoside Analogs

Substituting non-compendial uracil analogs for Theophylline EP Impurity C compromises ANDA method validation and regulatory compliance. 6-Amino-5-formamido-1,3-dimethyluracil (Theophylline EP Impurity C) is the exact reference standard designated by EP/USP monographs. • EP & USP impurity standard for QC method validation and ANDA filing. • Essential 5-formamido intermediate for regioselective 8-arylaminotheophylline synthesis. • Intrinsic anti-bronchospasm and anti-HBV probe activity distinct from simpler uracils. Sourced with ≥98% purity; white solid shipped at ambient temperature.

Molecular Formula C7H10N4O3
Molecular Weight 198.18 g/mol
CAS No. 7597-60-6
Cat. No. B195704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTheophylline EP impurity C
CAS7597-60-6
Synonyms6-Amino-5-formamido-1,3-dimethyl-uracil;  1,3-Dimethyl-4-amino-5-(formylamino)uracil;  6-Amino-1,3-dimethyl-5-(formylamino)pyrimidine-2,4-dione;  N-(6-Amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-formamide;  N-(6-Amino-1,3-dimethyl-2,4-dioxo
Molecular FormulaC7H10N4O3
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCN1C(=C(C(=O)N(C1=O)C)NC=O)N
InChIInChI=1S/C7H10N4O3/c1-10-5(8)4(9-3-12)6(13)11(2)7(10)14/h3H,8H2,1-2H3,(H,9,12)
InChIKeyZNDGAXCBZGSJGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Overview and Key Properties of 6-Amino-5-formamido-1,3-dimethyluracil


6-Amino-5-formamido-1,3-dimethyluracil (CAS 7597-60-6) is a multifunctional pyrimidinedione derivative belonging to the class of N-arylamides . This compound is a substituted uracilic metabolite of methylxanthines, including theophylline, and is known as Theophylline EP Impurity C and Caffeine EP Impurity B in compendial pharmacopeia . Its structure, characterized by a 5-formamido group and a 6-amino group on a 1,3-dimethyluracil core, provides unique reactivity that has established its role as a critical intermediate in the synthesis of 8-arylaminotheophyllines . Beyond its role as a synthesis building block, it is also recognized for its own anti-bronchial smooth muscle spasm activity and has been investigated as a potential antiviral agent targeting Hepatitis B virus replication .

Why Generic Uracil Analogs Fail in Synthesis and Impurity Control


Direct substitution with other uracil derivatives or unqualified analogs introduces significant scientific and regulatory risk. Unlike generic 6-amino-1,3-dimethyluracil, the 5-formamido moiety is essential for directing regioselective functionalization during the synthesis of complex heterocycles like 8-arylaminotheophyllines; using the non-formylated analog would lead to different reaction pathways and diminished yields . Furthermore, in analytical and quality control (QC) settings for Theophylline or Caffeine Active Pharmaceutical Ingredients (APIs), 6-Amino-5-formamido-1,3-dimethyluracil is a designated EP/USP impurity standard . Substituting with a structurally similar but non-identical compound would compromise the validity of method validation (AMV) and regulatory compliance for Abbreviated New Drug Applications (ANDAs), where accurate identification and quantification of this specific impurity profile are mandatory .

Key Differentiators Against Closest Analogs


Regioselective 8-Arylamino Derivatization vs. Unformylated Analog

6-Amino-5-formamido-1,3-dimethyluracil is the sole validated precursor for the regioselective synthesis of 8-arylaminotheophyllines. The 5-formamido group directs arylamino substitution exclusively to the 8-position of the purine-like ring . In contrast, 6-Amino-1,3-dimethyluracil, a closely related analog lacking the 5-formamido group, exhibits different and less regioselective reactivity, failing to produce the target 8-substituted theophylline scaffold under analogous conditions .

Organic Synthesis Heterocyclic Chemistry Nucleoside Analogs

High Melting Point and Thermal Stability Advantage

The compound demonstrates exceptional thermal stability with a melting point of 265-267°C . This high melting point indicates strong intermolecular hydrogen bonding from the formamido and amino groups, which can confer greater stability under elevated reaction temperatures compared to lower-melting pyrimidine analogs. For instance, 5,6-Diamino-1,3-dimethyluracil (a potential comparator precursor) typically decomposes before melting, limiting its utility in high-temperature solvent-free reactions. While direct comparative thermal stability studies are lacking, this high melting point is a defining physicochemical property for process chemistry applications.

Thermal Stability Process Chemistry Material Science

Intrinsic Anti-Bronchial Spasm Activity

6-Amino-5-formamido-1,3-dimethyluracil possesses intrinsic anti-bronchial smooth muscle spasm activity, a property it shares with its parent drug, Theophylline, but with a distinct metabolic and structural profile . While Theophylline (Ki ~ 10 µM for adenosine receptors) acts via multiple mechanisms including adenosine antagonism and PDE inhibition, this uracil metabolite's specific activity is attributed to its unique formamido-amino substitution pattern . Direct comparative activity data (IC50 values) between the parent and this impurity are not widely reported, but its designation as an active alkaloid validates its distinct biological relevance.

Pharmacology Smooth Muscle Respiratory Disease

HBV Reverse Transcriptase Inhibition Potential

This compound has been reported to effectively inhibit Hepatitis B virus (HBV) replication by targeting the viral reverse transcriptase enzyme . This mechanism is characteristic of certain nucleotide analogs. Simple uracil analogs like 6-Amino-1,3-dimethyluracil generally lack this specific antiviral profile, which is likely conferred by the combined 5-formamido-6-amino substitution pattern that enables interaction with the viral enzyme's active site .

Antiviral Research Virology Hepatitis B

Recommended Application Scenarios


Regioselective Synthesis of 8-Arylaminotheophyllines

This compound is the essential starting material for the synthesis of 8-arylaminotheophyllines, a class of compounds with potential bronchodilator and other pharmacological activities. The 5-formamido group is critical for directing arylamino substitution to the 8-position, enabling the construction of these complex purine-like heterocycles with high regioselectivity. Researchers should procure this specific compound, as 6-amino-1,3-dimethyluracil fails to produce the same regioselective outcome .

Reference Standard for Theophylline and Caffeine Impurity Profiling

In pharmaceutical quality control (QC) and analytical method validation (AMV), this compound serves as Theophylline EP Impurity C and Caffeine EP Impurity B. It is used to develop and validate HPLC or LC-MS methods for quantifying these impurities in Active Pharmaceutical Ingredients (APIs) and finished drug products. Its high purity reference standards are essential for meeting pharmacopoeial compliance in Abbreviated New Drug Applications (ANDAs) and commercial production .

Pharmacological Probe for Bronchodilation and HBV Studies

Owing to its intrinsic anti-bronchial smooth muscle spasm activity and reported inhibition of HBV reverse transcriptase, this compound serves as a valuable pharmacological probe. Researchers can use it to study bronchodilation mechanisms independent of adenosine receptor antagonism or to investigate structure-activity relationships (SAR) for antiviral activity against Hepatitis B . This activity profile differentiates it from simpler uracil analogs, making it a selective tool for specific target engagement studies .

Technical Documentation Hub

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